2,6-Dichloronicotinic acid
Overview
Description
2,6-Dichloronicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H3Cl2NO2 and its molecular weight is 192 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Agricultural Applications :
- Treatment with 2,6-dichloroisonicotinic acid and benzothiadiazole in soybeans reduces white mold disease severity and increases yields, suggesting its role in resistance induction (Dann et al., 1998).
- Applying 2,6-dichloro-isonicotinic acid to green bean seedlings at 16-20 days old effectively induces resistance to the rust pathogen Uromyces appendiculatus, providing sustained protection for at least 5 weeks (Dann & Deverall, 2011).
- 2,6-Dichloro-isonicotinic acid and its ester derivative induce local and systemic resistance in cucumber against various pathogens, making them novel resistance inducers (Metraux et al., 1991).
- 4-Substituted anilides of 2,6- and 5,6-chloronicotinic acid show potential as herbicidal, pesticidal, and fungicidal agents for testing in agriculture (Setliff & Soman, 1992).
Plant Pathology and Biochemistry :
- Synthetic 2,6-dichloroisonicotinate derivatives effectively induce the biosynthesis of plant secondary metabolites in plant cell cultures (Qian et al., 2006).
- 2,6-Dichloroisonicotinic acid and salicylic acid both inhibit catalase activity in tobacco, suggesting a shared mechanism of action and a role for reactive oxygen species in plant defense responses (Conrath et al., 1995).
Chemical Synthesis :
- Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate synthesis is promising for preparing intermediates in the synthesis of various chemicals (Yan-feng, 2007).
- A rapid synthetic method for 2-morpholinonicotinic acid has been developed, useful for the synthesis of medical antibiotics, anti-cardiovascular drugs, and insecticides (Zhao et al., 2017).
Mechanism of Action
Target of Action
It is known to be an organic synthetic intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceuticals , it may be involved in a variety of biochemical processes depending on the specific compounds it helps to produce.
Pharmacokinetics
Its physical and chemical properties such as melting point (140-143 °c), boiling point (3512±370 °C), and solubility in DMSO and Methanol may influence its pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloronicotinic acid. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation and ensure adequate ventilation during handling . These precautions suggest that environmental conditions such as humidity, temperature, and ventilation can impact the stability and efficacy of this compound.
Safety and Hazards
2,6-Dichloronicotinic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing it locked up .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a biological material or organic compound for life science-related research
Cellular Effects
It is known that this compound can be used in life science-related research
Molecular Mechanism
It is known that this compound can be used in life science-related research
Temporal Effects in Laboratory Settings
It is known that this compound can be used in life science-related research
Dosage Effects in Animal Models
It is known that this compound can be used in life science-related research
Metabolic Pathways
It is known that this compound can be used in life science-related research
Transport and Distribution
It is known that this compound can be used in life science-related research
Subcellular Localization
It is known that this compound can be used in life science-related research
Properties
IUPAC Name |
2,6-dichloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPKQSSFYHPYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357536 | |
Record name | 2,6-Dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38496-18-3 | |
Record name | 2,6-Dichloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38496-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,6-Dichloronicotinic acid considered a valuable building block in organic synthesis?
A: this compound's value stems from its two chlorine atoms, which can be selectively replaced in cross-coupling reactions. This allows for the regioselective introduction of various substituents, making it a highly versatile starting material for synthesizing diverse pyridine derivatives, including those found in natural products and pharmaceuticals. [, , ]
Q2: What is the significance of regioselective Suzuki coupling involving this compound?
A: Researchers have successfully demonstrated the regioselective Suzuki coupling of this compound with aryl boronic acids to synthesize 6-aryl-2-chloronicotinic acids. [, ] This regioselective control, achieved using common catalysts like Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) in aqueous dioxane, is crucial for efficiently synthesizing specific isomers of substituted nicotinic acids. [] This control over regioselectivity is essential for accessing desired isomers and avoiding the formation of unwanted byproducts.
Q3: How does the carboxylic acid group in this compound influence its reactivity in cross-coupling reactions?
A: The presence of the carboxylic acid group adjacent to the chlorine atoms in this compound can act as a directing group, influencing the regioselectivity of cross-coupling reactions. [] Studies have shown that depending on the reaction conditions and substrates used, either the 2- or 6-substituted nicotinic acids can be selectively obtained. [] This highlights the tunable nature of the carboxylic acid group in controlling the outcome of these reactions.
Q4: What are some notable applications of this compound derivatives in medicinal chemistry?
A: Derivatives of this compound have been explored in the synthesis of biologically relevant compounds. One prominent example is their use as a starting point for constructing the polyheterocyclic cores found in thiopeptide antibiotics, a class of natural products with significant therapeutic potential. [] This application highlights the versatility of this compound in accessing complex molecular architectures relevant to drug discovery.
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